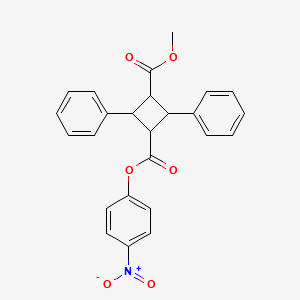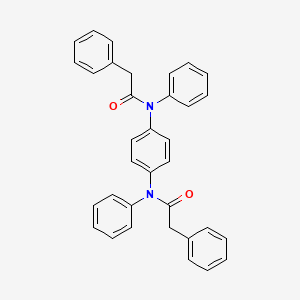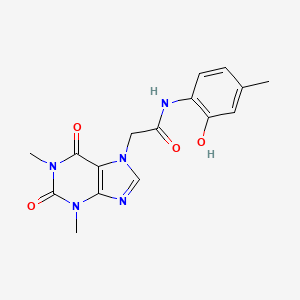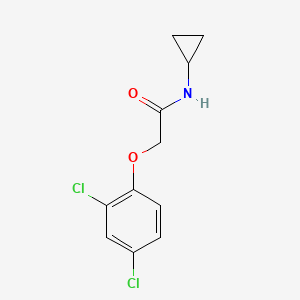
methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate, also known as MDPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDPC is a cyclobutane-based compound that has been synthesized through a variety of methods, and its properties have been studied extensively in recent years.
作用机制
The mechanism of action of methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation. methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may be a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate exhibits potent antitumor activity in mouse xenograft models. Additionally, methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to have low toxicity in animal models, indicating its potential as a safe and effective anticancer agent.
实验室实验的优点和局限性
One advantage of using methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is readily available and relatively inexpensive compared to other compounds with similar properties. However, one limitation of using methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate. One potential area of study is the development of novel methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate derivatives with improved properties, such as increased solubility or enhanced antitumor activity. Additionally, further studies are needed to elucidate the mechanism of action of methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate and its potential applications in other fields, such as materials science and organic electronics. Finally, clinical trials are needed to evaluate the safety and efficacy of methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate as a potential anticancer drug.
合成方法
The synthesis of methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate can be achieved through several methods, including the reaction of 4-nitrobenzaldehyde with 1,3-cyclobutanedione followed by the addition of diphenylmethanol and methyl iodide. Another method involves the reaction of 4-nitrobenzaldehyde with 1,3-cyclobutanedione in the presence of piperidine, followed by the addition of diphenylmethanol and methyl iodide. These methods have been optimized to produce high yields of methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate with excellent purity.
科学研究应用
Methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to exhibit potent antiproliferative activity against various cancer cell lines. In materials science, methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been utilized as a hole-transporting material in organic solar cells.
属性
IUPAC Name |
3-O-methyl 1-O-(4-nitrophenyl) 2,4-diphenylcyclobutane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-31-24(27)22-20(16-8-4-2-5-9-16)23(21(22)17-10-6-3-7-11-17)25(28)32-19-14-12-18(13-15-19)26(29)30/h2-15,20-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQCBHVSYXVOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-methyl 1-O-(4-nitrophenyl) 2,4-diphenylcyclobutane-1,3-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5202879.png)
![1-benzyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5202888.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)

![2-methyl-3-thioxo-5-(2,3,4-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5202919.png)

![7-chloro-3,5-dimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5202928.png)
![3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol](/img/structure/B5202935.png)
![N-(5-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5202942.png)
![propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5202950.png)